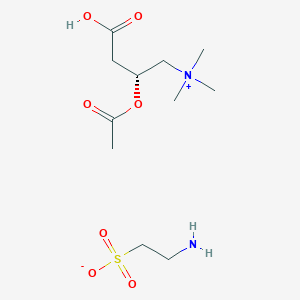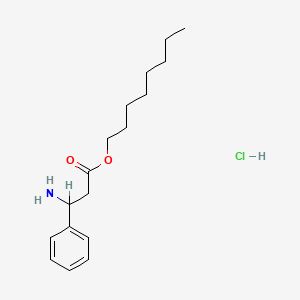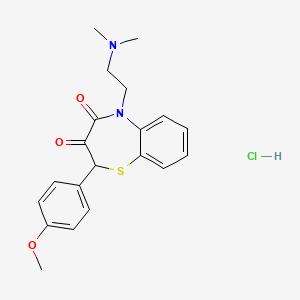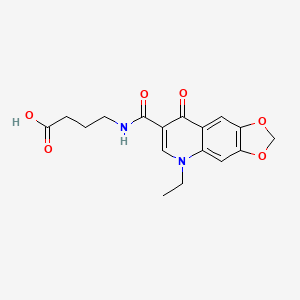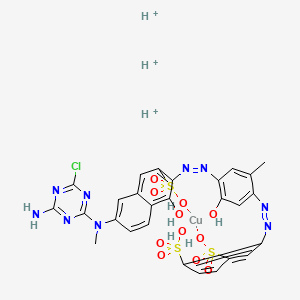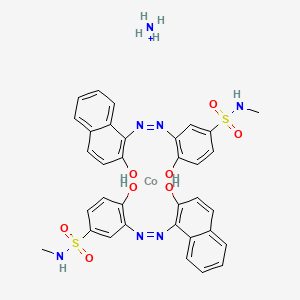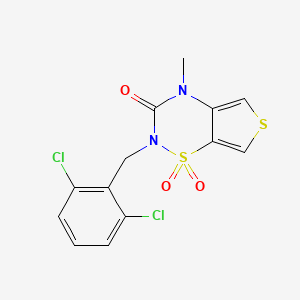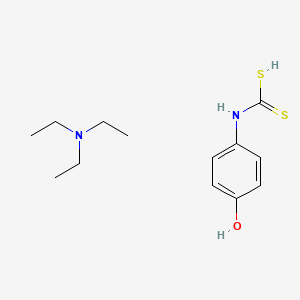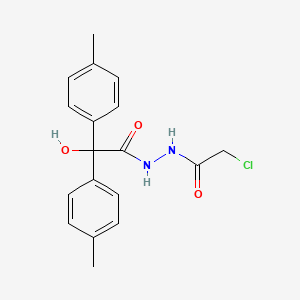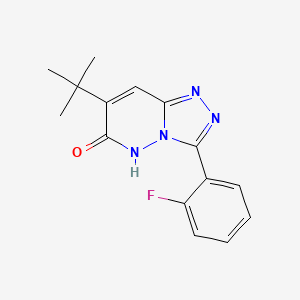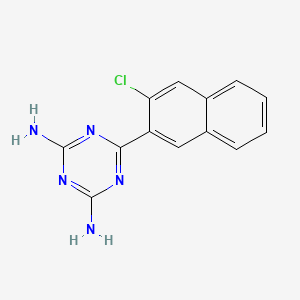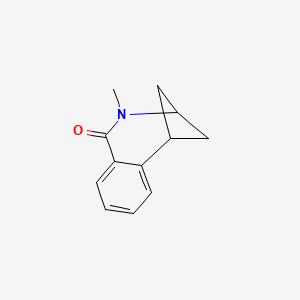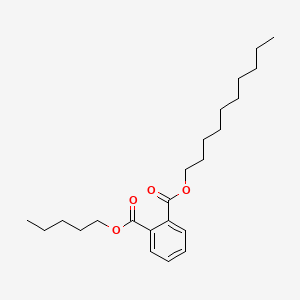
Pentyl decyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl decyl phthalate is a member of the phthalate family, which are esters of phthalic acid. These compounds are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, like other phthalates, is used to soften polyvinyl chloride (PVC) and other polymers .
Métodos De Preparación
Pentyl decyl phthalate is synthesized through the acid-catalyzed reaction of phthalic anhydride with pentanol and decanol. This reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . The general reaction scheme is as follows:
Phthalic anhydride+Pentanol+Decanol→Pentyl decyl phthalate+Water
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and improves efficiency .
Análisis De Reacciones Químicas
Pentyl decyl phthalate undergoes several types of chemical reactions, including:
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form phthalic acid.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed from these reactions are phthalic acid, pentanol, and decanol .
Aplicaciones Científicas De Investigación
Pentyl decyl phthalate has several scientific research applications:
Mecanismo De Acción
The mechanism by which pentyl decyl phthalate exerts its effects involves its interaction with hormone receptors and transport proteins. Phthalates can bind to hormone receptors, disrupting normal hormone function and leading to various health effects . They can also interfere with the transport of hormones in the body by binding to transport proteins .
Comparación Con Compuestos Similares
Pentyl decyl phthalate is similar to other phthalates such as diethyl phthalate, dibutyl phthalate, and di(2-ethylhexyl) phthalate . it is unique in its specific combination of pentyl and decyl ester groups, which gives it distinct physical and chemical properties .
Similar compounds include:
Diethyl phthalate: Used in cosmetics and personal care products.
Dibutyl phthalate: Commonly used as a plasticizer in PVC.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible plastics.
This compound’s unique structure allows it to be used in specific applications where other phthalates may not be suitable .
Propiedades
Número CAS |
7493-81-4 |
|---|---|
Fórmula molecular |
C23H36O4 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-O-decyl 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H36O4/c1-3-5-7-8-9-10-11-15-19-27-23(25)21-17-13-12-16-20(21)22(24)26-18-14-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3 |
Clave InChI |
XHKLYUHRVRGLII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


